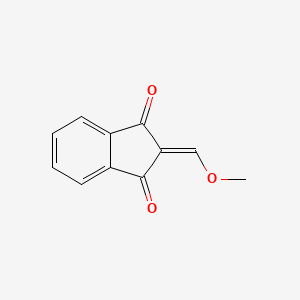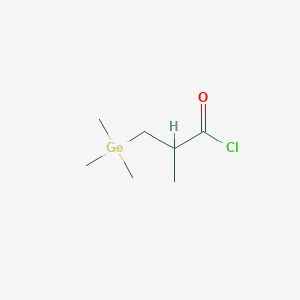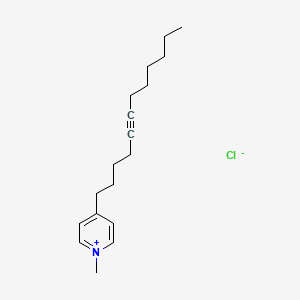
N~1~,N~1~,N~3~,N~3~-Tetraethyl-2-(3-methylfuran-2-yl)propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~,N~3~,N~3~-Tetraethyl-2-(3-methylfuran-2-yl)propane-1,3-diamine is an organic compound that belongs to the class of diamines. This compound is characterized by the presence of two amine groups attached to a propane backbone, with additional ethyl and methyl substituents. The furan ring in its structure adds to its chemical complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~3~,N~3~-Tetraethyl-2-(3-methylfuran-2-yl)propane-1,3-diamine typically involves multi-step organic reactions One common method includes the alkylation of 1,3-diaminopropane with ethyl halides in the presence of a base to introduce the ethyl groups
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1~,N~3~,N~3~-Tetraethyl-2-(3-methylfuran-2-yl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products
Oxidation: Amine oxides.
Reduction: Tetrahydrofuran derivatives.
Substitution: N-alkylated or N-acylated derivatives.
Aplicaciones Científicas De Investigación
N~1~,N~1~,N~3~,N~3~-Tetraethyl-2-(3-methylfuran-2-yl)propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N1,N~1~,N~3~,N~3~-Tetraethyl-2-(3-methylfuran-2-yl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. The furan ring and amine groups play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-Tetramethyl-1,3-propanediamine: Similar in structure but lacks the furan ring and ethyl substituents.
1,3-Bis(dimethylamino)propane: Another related compound with different substituents on the amine groups.
Uniqueness
N~1~,N~1~,N~3~,N~3~-Tetraethyl-2-(3-methylfuran-2-yl)propane-1,3-diamine is unique due to the presence of the furan ring and the specific arrangement of ethyl and methyl groups
Propiedades
Número CAS |
112430-03-2 |
|---|---|
Fórmula molecular |
C16H30N2O |
Peso molecular |
266.42 g/mol |
Nombre IUPAC |
N,N,N',N'-tetraethyl-2-(3-methylfuran-2-yl)propane-1,3-diamine |
InChI |
InChI=1S/C16H30N2O/c1-6-17(7-2)12-15(13-18(8-3)9-4)16-14(5)10-11-19-16/h10-11,15H,6-9,12-13H2,1-5H3 |
Clave InChI |
YMZWQYKOEVIVAC-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(CN(CC)CC)C1=C(C=CO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Methoxyethoxy)methoxy]prop-2-enal](/img/structure/B14291130.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2,2,5-trimethylheptanal](/img/structure/B14291131.png)


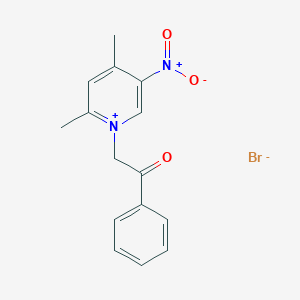
![2-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}phenol](/img/structure/B14291173.png)


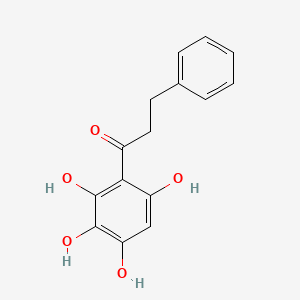
![1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14291200.png)

